molecular formula C13H11NO B15355204 Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- CAS No. 123732-13-8

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-

Cat. No.: B15355204
CAS No.: 123732-13-8
M. Wt: 197.23 g/mol
InChI Key: WOUZSJJBQYTGEB-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-: is a chemical compound characterized by a benzene ring substituted with a nitrile group and a 3-oxo-1-cyclohexen-1-yl group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzonitrile and cyclohexenone as starting materials.

  • Reaction Conditions: The reaction involves a Knoevenagel condensation, which requires a base such as piperidine or pyridine and a mild heating process.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Benzoic acid or cyclohexanone derivatives.

  • Reduction: 4-(3-oxo-1-cyclohexen-1-yl)benzylamine.

  • Substitution: Acylated benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Benzonitrile: Similar structure but lacks the cyclohexenyl group.

  • Cyclohexenone: Similar ring structure but lacks the benzene ring and nitrile group.

Uniqueness: The presence of both the nitrile group and the cyclohexenyl group in Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

123732-13-8

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-(3-oxocyclohexen-1-yl)benzonitrile

InChI

InChI=1S/C13H11NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-8H,1-3H2

InChI Key

WOUZSJJBQYTGEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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